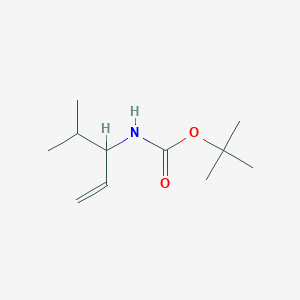

N-Boc-(+/-)-3-氨基-4-甲基戊烯

描述

“N-Boc-(+/-)-3-amino-4-methylpenten” is a compound that involves the use of a Boc-protected amino group . The Boc group, also known as tert-butyloxycarbonyl, is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc protection has been reported in catalyst and solvent-free media under mild reaction conditions .Molecular Structure Analysis

The molecular structure of “N-Boc-(+/-)-3-amino-4-methylpenten” involves the Boc group attached to the amine. The Boc group is stable towards most nucleophiles and bases . This stability allows for the protection of the amine during reactions .Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Boc-(+/-)-3-amino-4-methylpenten” are largely determined by the Boc group. The Boc group is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions .科学研究应用

γ-氨基-β-羟基酸部分的灵活方法

化合物 N-Boc-(+/-)-3-氨基-4-甲基戊烯已被用于合成乙基 (3R.4S)-N-Boc-4-氨基-3-羟基-S-苯基戊酸酯的灵活方法,这是哈帕洛辛的 γ-氨基β-羟基酸部分。合成方法以其灵活性而著称,包括对通过 (R)-马来酰亚胺衍生物的非对映选择性还原烷基化获得的活化 N-Boc-内酰胺进行开环乙醇解。重要的是,烷基侧链的引入是通过添加格氏试剂实现的 (裴-强 黄等人,2010)。

胺的化学选择性 N-Boc 保护

在另一个应用中,N-Boc-(+/-)-3-氨基-4-甲基戊烯已被用于胺的化学选择性 N-Boc 保护。由布朗斯特酸性离子液体催化的该工艺提供了一种无溶剂方法,具有高产率和选择性。该方法展示了均相和非均相催化的优势,并且以其在不形成竞争性副产物的情况下将光学纯氨基醇和氨基酸酯转化为其相应的 N-Boc 衍生物的效率而著称 (S. Sunitha 等人,2008)。

胺的 N-叔丁氧羰基化

该化合物在胺的 N-叔丁氧羰基化中也起着重要作用,其中 H3PW12O40 作为一种有效的非均相和可回收催化剂。该方法环保,反应时间短,没有观察到竞争性副产物。该工艺对手性 α-氨基醇和酯特别有效,以优异的产率化学选择性地生成 N-Boc 衍生物,突出了其在肽合成中的重要性 (A. Heydari 等人,2007)。

作用机制

Target of Action

The primary target of N-Boc-(+/-)-3-amino-4-methylpenten is the amine group in various biomolecules . The compound is used as a protecting agent for these amine groups, particularly in the field of peptide chemistry .

Mode of Action

N-Boc-(+/-)-3-amino-4-methylpenten interacts with its targets through a process known as N-Boc protection . This involves the reaction of the compound with a base and the anhydride Boc2O . The result is the formation of Boc-protected amines and amino acids, which are less reactive carbamates . This protection is chemoselective, meaning it selectively blocks the functional group of interest while minimizing competing reactions with other reactive functional groups .

Biochemical Pathways

The N-Boc protection process affects the biochemical pathways involving amines, amino acids, and peptides . By protecting these molecules, N-Boc-(+/-)-3-amino-4-methylpenten allows for their manipulation in complex polyfunctional molecules . This is particularly useful in peptide synthesis, where the compound helps prevent unwanted side reactions .

Pharmacokinetics

The pharmacokinetics of N-Boc-(+/-)-3-amino-4-methylpenten are largely determined by the conditions under which the N-Boc protection process is carried out . For instance, the use of a catalyst can lower the required reaction temperature . Moreover, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be influenced by factors such as the choice of solvent and the presence of auxiliary substances .

Result of Action

The primary result of N-Boc-(+/-)-3-amino-4-methylpenten’s action is the formation of Boc-protected amines and amino acids . These protected molecules are stable towards most nucleophiles and bases, making them less reactive and easier to manipulate in organic synthesis . Furthermore, the Boc group can be readily removed under a variety of conditions, allowing for the subsequent manipulation of the protected molecules .

Action Environment

The action of N-Boc-(+/-)-3-amino-4-methylpenten can be influenced by various environmental factors. For instance, the efficiency and selectivity of the N-Boc protection process can be enhanced under ultrasound irradiation and catalyst-free conditions . Additionally, the choice of solvent can have a significant impact on the compound’s action, efficacy, and stability .

安全和危害

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

未来方向

Future directions for the use of Boc-protected amines like “N-Boc-(+/-)-3-amino-4-methylpenten” could involve further exploration of their synthesis and applications. For example, a review article highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Another study describes an efficient and sustainable method for N-Boc protection .

属性

IUPAC Name |

tert-butyl N-(4-methylpent-1-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h7-9H,1H2,2-6H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAKQMYURJVFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)

![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)

![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)

![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)

![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)

![1-[2-(Pyridin-2-yl)ethyl]guanidine](/img/structure/B3138576.png)

![(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3138596.png)